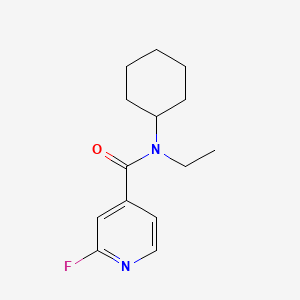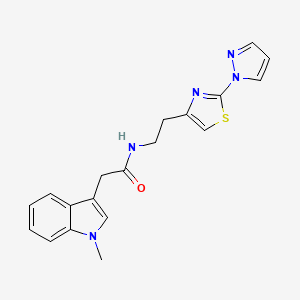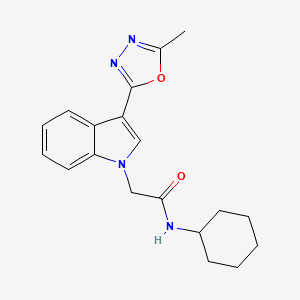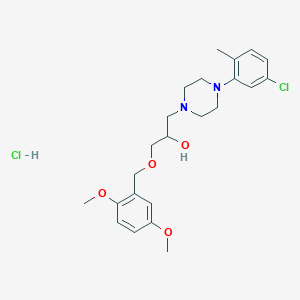![molecular formula C19H19N3O3 B2793056 (Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide CAS No. 1099323-49-5](/img/structure/B2793056.png)
(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps. The first step is the reaction of 3-methoxy-N-(2,4,6-trimethylphenyl)benzamide with 3,5-dimethyl-4-hydroxybenzaldehyde in the presence of a suitable solvent and a catalyst to form the intermediate product. Sodium hydride is then added to the intermediate product to deprotonate the hydroxyl group and form a carbanion. The carbanion is then alkylated by adding 2-bromoethyl methyl ether to the reaction mixture. The final product is purified by recrystallization or column chromatography.Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray diffraction analysis . This analysis has helped in establishing the spatial structure of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied in detail . The reaction led to the single-stage method under very mild conditions to obtain 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine .Applications De Recherche Scientifique
Drug Development
This compound’s structure is reminiscent of molecules that interact with various biological pathways, making it a candidate for drug development. Its imidazole ring, a common motif in pharmacology, suggests potential for therapeutic applications. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties . Therefore, this compound could be synthesized and tested for similar pharmacological effects.
Cancer Research
The presence of a 1,2-oxazole moiety within the compound’s structure is notable for its anticancer potential. Oxazole derivatives have been studied for their efficacy against various cancer cell lines. For instance, triazole-tethered cinnamamide derivatives have shown promising results in inhibiting cancer cell growth . Research could explore the anticancer activity of this compound against specific cancer types.
Quantum Computing
Quantum computing is an emerging field that could benefit from the unique properties of this compound. The ability to control individual quantum systems is crucial for developing quantum devices. The compound’s complex structure might influence the design of new materials or interfaces for quantum computing applications, as suggested by the recent focus on quantum technologies at institutions like CERN .
Propriétés
IUPAC Name |
(Z)-2-cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-18(13(2)25-22-12)11-24-17-7-3-14(4-8-17)9-15(10-20)19(23)21-16-5-6-16/h3-4,7-9,16H,5-6,11H2,1-2H3,(H,21,23)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQFIRGPDWABOL-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2792973.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide](/img/structure/B2792975.png)



![1-(2-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2792983.png)

![N-(2-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792985.png)

![1-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea](/img/structure/B2792989.png)
![N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2792992.png)
![N-(4-fluorobenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2792994.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2792996.png)